molecular formula C22H36O2 B1674614 Ganaxolone CAS No. 38398-32-2

Ganaxolone

货号 B1674614
CAS 编号: 38398-32-2
分子量: 332.5 g/mol
InChI 键: PGTVWKLGGCQMBR-FLBATMFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ganaxolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor complex . It is used to treat seizures in patients with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder (CDD) .


Synthesis Analysis

Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone . The 3β-methyl group renders the molecule orally bioavailable in comparison with its analog, allopregnanolone .


Molecular Structure Analysis

The chemical formula of Ganaxolone is C22H36O2 . It has an exact mass of 332.27 and a molecular weight of 332.528 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Ganaxolone .


Physical And Chemical Properties Analysis

Ganaxolone is orally bioavailable due to its 3β-methyl substitution . Its oral bioavailability is approximately 10% in the fed state with an approximate half-life (t1/2) of 2 to 3 hours .

科学研究应用

Anticonvulsant Activity

Ganaxolone has been assessed for its anticonvulsant activity, demonstrating efficacy in reducing seizure frequency and severity across different models. Studies reveal its potential in treating epilepsy, including refractory infantile spasms and status epilepticus, by enhancing GABAergic inhibition, which is fundamental in controlling neuronal excitability. Its unique action on both synaptic and extra-synaptic GABAA receptors differentiates it from traditional antiepileptic drugs, offering a novel approach to epilepsy management (Laxer et al., 2000); (Gasior et al., 2000); (Reddy & Rogawski, 2010).

Neuroprotective Effects

Research into ganaxolone's neuroprotective effects has highlighted its potential in mitigating brain injury and enhancing neurodevelopmental outcomes, particularly in neonatal seizure contexts. Its ability to provide both seizure control and neuroprotection, with a high safety profile when administered early following hypoxic events, suggests its utility in preventing or reducing the incidence of enduring disabilities associated with various neurological conditions (Yawno et al., 2017).

Behavioral and Cognitive Improvements

Ganaxolone has shown promise in improving behavioral deficits and cognitive impairments in models of neurodevelopmental and neuropsychiatric disorders, including Angelman syndrome and post-traumatic stress disorder (PTSD). These studies underscore its potential in addressing GABAergic dysfunction and enhancing inhibitory neuronal signaling, leading to symptomatic relief in conditions characterized by behavioral abnormalities and cognitive deficits (Ciarlone et al., 2017); (Pinna & Rasmusson, 2014).

Mechanistic Insights

Investigations into ganaxolone's mechanism of action have provided insights into its effects on GABAA receptor gene expression and the modulation of neurosteroid signaling pathways. These studies contribute to our understanding of how ganaxolone influences GABAergic neurotransmission and its implications for treating various epileptic and neuropsychiatric conditions (Mascia et al., 2002).

Clinical Implications

Clinical trials and meta-analyses of ganaxolone in treating refractory epilepsy have underscored its efficacy and safety, providing a foundation for its potential inclusion in therapeutic regimens for epilepsy and related neurological disorders. These studies highlight the clinical relevance of ganaxolone's pharmacological profile and its role in addressing unmet needs in epilepsy treatment (Meng et al., 2022).

安全和危害

Ganaxolone can cause somnolence (sleepiness) and sedation . These risks increase if patients use Ganaxolone with central nervous system depressants, such as alcohol . Health care providers should monitor patients for suicidal behavior and thoughts .

未来方向

Ganaxolone received its first approval in March 2022 in the USA for the treatment of seizures associated with CDD in patients 2 years of age and older . It is expected to be available through a designated specialty pharmacy in July 2022 . In the EU, a Marketing Authorization Application has been filed for Ganaxolone in the treatment of seizures associated with CDD . An opinion from the Committee for Medicinal Products for Human Use is expected later this year . Oral Ganaxolone is also currently undergoing phase III evaluation in the treatment of tuberous sclerosis complex-related epilepsy, while an intravenous formulation of Ganaxolone is being evaluated in refractory status epilepticus .

属性

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVWKLGGCQMBR-FLBATMFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046503
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Low aqueous solubility
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ganaxolone

CAS RN

38398-32-2
Record name Ganaxolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38398-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganaxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANAXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-198C
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganaxolone
Reactant of Route 2
Reactant of Route 2
Ganaxolone
Reactant of Route 3
Reactant of Route 3
Ganaxolone
Reactant of Route 4
Reactant of Route 4
Ganaxolone
Reactant of Route 5
Ganaxolone
Reactant of Route 6
Reactant of Route 6
Ganaxolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。